molecular formula C11H10BrN3O4 B1316650 Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 132272-73-2

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate

カタログ番号: B1316650
CAS番号: 132272-73-2
分子量: 328.12 g/mol
InChIキー: LGAZXCGDXQOPRK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom, a nitro group, and an ethyl ester functional group. It is commonly used in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. One efficient method is the NaOH-promoted cycloisomerization, which occurs under ambient, aqueous, and metal-free conditions . This method provides a high yield and is considered environmentally friendly.

Industrial Production Methods

Industrial production of this compound often involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This process is followed by functionalization through metal-catalyzed coupling reactions, such as those involving copper, iron, gold, ruthenium, or palladium catalysts . These methods are scalable and suitable for large-scale production.

化学反応の分析

Types of Reactions

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

作用機序

The mechanism of action of Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, leading to cytotoxic effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways .

類似化合物との比較

Similar Compounds

  • Ethyl 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 3-Bromo-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate

Uniqueness

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications .

生物活性

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H10BrN3O4
  • Molecular Weight : 328.1220 g/mol
  • Purity : 95% .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. It has been noted for its antimicrobial properties , particularly against tuberculosis and various bacterial strains.

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit strong antibacterial effects. For instance, derivatives have shown effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.05 to 1.5 μM for certain analogs . The presence of nitro groups in these compounds enhances their lipophilicity and membrane interaction, contributing to their antimicrobial efficacy .

Biological Evaluation

A variety of studies have evaluated the biological activity of this compound and related compounds:

Study Activity MIC (μM) Target Organism
Study 1Antitubercular0.10 - 0.19Mycobacterium tuberculosis
Study 2Antibacterial50E. coli
Study 3Antibacterial75S. agalactiae

Case Study: Anti-Tuberculosis Activity

In a study focusing on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives, this compound was identified as a promising candidate against multidrug-resistant strains of M. tuberculosis. The compound exhibited a selective inhibition profile, suggesting a potential role in treating resistant tuberculosis infections .

Case Study: Lipophilicity and Activity Correlation

Another investigation examined the correlation between lipophilicity (log P) and anti-parasitic activity in imidazo[1,2-a]pyridine derivatives. The findings indicated that increased lipophilicity was associated with enhanced biological activity against Trichomonas vaginalis, highlighting the importance of structural modifications in optimizing therapeutic efficacy .

Pharmacokinetics

Preliminary pharmacokinetic studies on related compounds within this class have shown favorable profiles, including high plasma protein binding rates and acceptable metabolic stability in liver microsomes . These properties are crucial for the potential development of this compound as a therapeutic agent.

特性

IUPAC Name

ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O4/c1-3-19-11(16)7-9(12)14-5-4-6(2)8(15(17)18)10(14)13-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAZXCGDXQOPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC(=C(C2=N1)[N+](=O)[O-])C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563689
Record name Ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132272-73-2
Record name Ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。